molecular formula C22H30N2O3 B1215243 Aspidocarpine

Aspidocarpine

Cat. No.: B1215243
M. Wt: 370.5 g/mol
InChI Key: CITPXCNSMZMNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspidocarpine is typically isolated from natural sources, specifically the bark of Aspidosperma desmanthum. The isolation process involves extraction followed by purification using chromatographic techniques . The structure is confirmed through NMR and mass spectrometry analysis .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Aspidocarpine undergoes various chemical reactions, including:

Common Reagents and Conditions: The specific reagents and conditions for these reactions vary depending on the desired modification. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities .

Comparison with Similar Compounds

Aspidocarpine is unique among alkaloids due to its specific antihypertensive activity. Similar compounds include other alkaloids with neuroprotective and anti-inflammatory activities, such as:

This compound’s unique combination of antihypertensive activity and lack of motor impairment sets it apart from these other compounds .

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-(12-ethyl-6-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl)ethanone

InChI

InChI=1S/C22H30N2O3/c1-4-21-9-5-12-23-13-11-22(20(21)23)15-6-7-16(27-3)19(26)18(15)24(14(2)25)17(22)8-10-21/h6-7,17,20,26H,4-5,8-13H2,1-3H3

InChI Key

CITPXCNSMZMNIW-UHFFFAOYSA-N

SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspidocarpine
Reactant of Route 2
Aspidocarpine
Reactant of Route 3
Aspidocarpine
Reactant of Route 4
Reactant of Route 4
Aspidocarpine
Reactant of Route 5
Aspidocarpine
Reactant of Route 6
Aspidocarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.